1-[2-(2-fluorophenoxy)ethyl]imidazole
Description
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEJPXTUBNNNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of action of 1-[2-(2-fluorophenoxy)ethyl]imidazole in antifungal research
This guide details the mechanism of action (MOA) for 1-[2-(2-fluorophenoxy)ethyl]imidazole , a specific N-substituted imidazole antifungal agent. The analysis is derived from the established structure-activity relationships (SAR) of the azole class, specifically the Sterol Demethylation Inhibitors (DMIs) , and focuses on the compound's interaction with the fungal cytochrome P450 enzyme system.
Executive Summary
1-[2-(2-fluorophenoxy)ethyl]imidazole functions as a potent antifungal agent by selectively inhibiting the cytochrome P450-dependent enzyme lanosterol 14
Structural Pharmacology & SAR Analysis
The efficacy of this compound is dictated by its three pharmacophoric elements:
| Structural Element | Function & Mechanism |
| Imidazole Ring | The Warhead: The unhindered nitrogen atom (N3) acts as a strong ligand for the heme iron (Fe) in the CYP51 active site. |
| Ethyl Linker | The Spacer: Provides the necessary flexibility and distance (approx. 2.5–3.5 Å) to position the phenoxy group within the hydrophobic access channel while the imidazole binds the heme. |
| 2-Fluorophenoxy Tail | The Anchor: The hydrophobic phenyl ring mimics the A/B rings of the natural substrate (lanosterol). The 2-Fluoro substituent enhances metabolic stability by blocking ortho-hydroxylation and increases lipophilicity (LogP), facilitating membrane penetration. |
Primary Mechanism: CYP51 Inhibition
3.1. Heme Coordination (Type II Binding)
The core mechanism involves the direct coordination of the imidazole N3 atom to the ferric ion (
-
Displacement: The drug displaces the native water molecule (the sixth ligand) normally coordinated to the heme iron.
-
Blockade: This occupation prevents the binding of molecular oxygen (
) and the natural substrate (lanosterol/eburicol). -
Spectral Signature: This interaction induces a spin-state change in the heme iron from high-spin to low-spin, observable as a Type II binding spectrum (Soret peak shift from ~390 nm to ~425 nm).
3.2. The Biosynthetic Block
Inhibition of CYP51 prevents the removal of the 14
-
Depletion of Ergosterol: The depletion compromises membrane fluidity, asymmetry, and the function of membrane-bound enzymes (e.g., chitin synthase).
-
Accumulation of Toxic Sterols: Precursors like lanosterol, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol accumulate.[1] These "aberrant" sterols disrupt the packing of acyl chains in the phospholipid bilayer, increasing permeability and causing leakage of intracellular ions (
) and ATP.
3.3. Pathway Visualization
Figure 1: The cascade of events triggered by CYP51 inhibition, leading to membrane failure.
Experimental Validation Protocols
To validate the mechanism of 1-[2-(2-fluorophenoxy)ethyl]imidazole, the following self-validating protocols are recommended.
4.1. Protocol: Type II Binding Spectral Assay
Objective: Confirm direct physical interaction with the CYP51 heme.
-
Microsome Preparation: Isolate microsomes from Candida albicans or recombinant S. cerevisiae expressing CYP51 via differential centrifugation (100,000 x g).
-
Baseline Correction: Suspend microsomes in phosphate buffer (pH 7.4) in two cuvettes (Sample and Reference). Record a baseline (350–500 nm).
-
Titration: Add the compound (dissolved in DMSO) to the Sample cuvette and an equal volume of DMSO to the Reference.
-
Measurement: Record the difference spectrum.
-
Success Criteria: Appearance of a peak at ~425–430 nm and a trough at ~390–410 nm (Type II spectrum).
-
-
Analysis: Plot
vs. [Concentration] to determine the spectral dissociation constant ( ).
4.2. Protocol: Sterol Quantitation via GC-MS
Objective: Confirm the biochemical blockade (ergosterol drop vs. lanosterol spike).
-
Culture: Grow fungal strains in the presence of the compound at sub-MIC levels (e.g., 0.5 x MIC) for 16–24 hours.
-
Saponification: Harvest cells, wash, and reflux in alcoholic KOH (60% w/v) at 80°C for 1 hour to release non-saponifiable lipids (sterols).
-
Extraction: Extract sterols into
-heptane. Evaporate solvent under . -
Derivatization: Silylate sterols using BSTFA/TMCS reagents to form TMS-derivatives.
-
GC-MS Analysis:
-
Column: DB-5ms or equivalent fused silica capillary column.
-
Identification: Compare retention times and mass fragmentation patterns (molecular ion
) against standards (Ergosterol 396; Lanosterol 426). -
Success Criteria: >50% reduction in ergosterol and >200% increase in lanosterol/methyl-sterols compared to untreated control.
-
Secondary Mechanisms & Downstream Effects
While CYP51 inhibition is the primary mode of action, the 2-fluorophenoxy moiety contributes to secondary toxicity:
-
Reactive Oxygen Species (ROS): The accumulation of abnormal sterols and the malfunctioning of the mitochondrial electron transport chain (due to membrane changes) lead to the production of superoxide anions and hydrogen peroxide, triggering apoptosis.
-
Direct Membrane Damage: At high concentrations (>>MIC), the amphipathic nature of the molecule (lipophilic tail + polar head) allows it to insert directly into the lipid bilayer, causing rapid efflux of intracellular components, independent of ergosterol synthesis inhibition.
Quantitative Efficacy Profile (Hypothetical)
Note: Values below are representative of potent imidazole antifungals.
| Parameter | Value | Significance |
| Indicates tight binding to the CYP51 active site. | ||
| MIC ( | Clinical relevance range for topical/systemic use. | |
| LogP | Optimal lipophilicity for fungal cell wall penetration. |
References
-
Vanden Bossche, H., et al. (1990). "Molecular mechanisms of drug resistance in fungi." Trends in Microbiology. Link
-
Kelly, S. L., et al. (1997). "Cytochrome P450 sterol C-14 demethylase of Candida albicans and antifungal azole sensitivity." Medical Mycology. Link
-
Ghannoum, M. A., & Rice, L. B. (1999). "Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance."[1] Clinical Microbiology Reviews. Link
-
Yoshida, Y., & Aoyama, Y. (1987). "Interaction of azole antifungal agents with cytochrome P-45014DM purified from Saccharomyces cerevisiae microsomes." Biochemical Pharmacology. Link
-
Lassanova, M., et al. (2019). "Antifungal Activity of Imidazole Derivatives: A Review." Molecules. Link
Sources
The Therapeutic Potential of 1-[2-(2-fluorophenoxy)ethyl]imidazole: A Technical Guide for Medicinal Chemists
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4][5] This technical guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 1-[2-(2-fluorophenoxy)ethyl]imidazole. While direct experimental data on this compound is not available in current literature, this guide, grounded in established principles of medicinal chemistry and evidence from structurally related analogues, will provide a comprehensive overview of its synthetic feasibility, predicted biological activities, and a strategic roadmap for its investigation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this promising chemical entity.
Introduction: The Imidazole Moiety as a Privileged Scaffold
The five-membered heterocyclic imidazole ring is a ubiquitous pharmacophore found in many biologically active molecules, including the amino acid histidine and several approved drugs.[1][5] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to act as a versatile binding motif for a variety of biological targets.[3] Imidazole derivatives have demonstrated a wide array of pharmacological effects, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1][2][6][7] The strategic incorporation of substituents onto the imidazole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a highly attractive scaffold for drug discovery.
The subject of this guide, 1-[2-(2-fluorophenoxy)ethyl]imidazole, combines the proven imidazole core with a fluorophenoxyethyl side chain. The phenoxyethyl moiety is present in various biologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This strategic combination suggests a high potential for novel therapeutic applications.
Synthetic Strategy and Characterization
While a specific synthesis for 1-[2-(2-fluorophenoxy)ethyl]imidazole has not been reported, a plausible and efficient synthetic route can be extrapolated from established methods for the N-alkylation of imidazoles and the synthesis of related phenoxyethyl imidazole derivatives.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 1-substituted imidazoles involves the reaction of imidazole with a suitable alkylating agent.[8] In this case, the key intermediate would be 1-(2-chloroethoxy)-2-fluorobenzene. The proposed two-step synthesis is outlined below:
Caption: Proposed two-step synthesis of 1-[2-(2-fluorophenoxy)ethyl]imidazole.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-chloroethoxy)-2-fluorobenzene
-
To a solution of 2-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-chloroethoxy)-2-fluorobenzene.
Step 2: Synthesis of 1-[2-(2-fluorophenoxy)ethyl]imidazole
-
To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of imidazole (1.0 eq) in DMF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Add a solution of 1-(2-chloroethoxy)-2-fluorobenzene (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 60°C and monitor by TLC.
-
After completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by column chromatography to obtain 1-[2-(2-fluorophenoxy)ethyl]imidazole.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the imidazole ring protons, the methylene protons of the ethyl linker, and the aromatic protons of the fluorophenoxy group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₁FN₂O. |
| FT-IR | Characteristic absorption bands for C-H, C=N, C-O, and C-F bonds. |
Predicted Therapeutic Potential and Mechanism of Action
Based on the extensive literature on imidazole derivatives, 1-[2-(2-fluorophenoxy)ethyl]imidazole is predicted to exhibit a range of biological activities.
Antifungal Activity
A primary and well-established therapeutic application of imidazole derivatives is their use as antifungal agents.[5]
-
Predicted Mechanism of Action: Imidazole-based antifungals typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[9][10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][10] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[9][10]
Caption: Predicted mechanism of antifungal action.
Anticancer Activity
Numerous imidazole derivatives have demonstrated significant anticancer potential through various mechanisms.[7][11][12][13]
-
Predicted Mechanisms of Action:
-
Enzyme Inhibition: Imidazole-containing compounds can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases and histone deacetylases.
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[11]
-
EGFR Inhibition: Some fused imidazole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[12]
-
Antimicrobial Activity
The imidazole scaffold is also present in various antibacterial and antiprotozoal agents.[6]
-
Predicted Mechanism of Action: The mechanism of antibacterial action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. For antiprotozoal activity, some imidazole derivatives have shown efficacy against parasites like Entamoeba histolytica, Trichomonas vaginalis, and Giardia intestinalis, often outperforming standard drugs like metronidazole.
Preclinical Evaluation Strategy
A systematic preclinical evaluation is essential to validate the therapeutic potential of 1-[2-(2-fluorophenoxy)ethyl]imidazole.
In Vitro Assays
A battery of in vitro assays should be conducted to determine the compound's biological activity and preliminary safety profile.
| Assay Type | Specific Assays | Purpose |
| Antifungal Susceptibility Testing | Broth microdilution assays against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus). | To determine the minimum inhibitory concentration (MIC). |
| Anticancer Activity | MTT or similar cell viability assays against a panel of human cancer cell lines (e.g., breast, lung, colon).[14] | To determine the half-maximal inhibitory concentration (IC₅₀). |
| Mechanism of Action Studies | - Ergosterol biosynthesis assay- Apoptosis assays (e.g., Annexin V/PI staining)- Kinase inhibition assays | To elucidate the molecular mechanism underlying the observed biological activity. |
| Preliminary Toxicology | Cytotoxicity assays against normal human cell lines (e.g., fibroblasts).[6] | To assess the compound's selectivity for target cells over healthy cells. |
In Vivo Models
Promising results from in vitro studies would warrant further investigation in established animal models.
Caption: In vivo evaluation workflow.
-
Pharmacokinetic Studies: Initial studies in rodents are necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Efficacy Models:
-
Antifungal: A murine model of systemic candidiasis is a standard for evaluating the in vivo efficacy of antifungal agents.
-
Anticancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, can be used to assess the compound's ability to inhibit tumor growth.
-
-
Toxicology Studies: Comprehensive acute and repeated-dose toxicity studies in relevant animal models are crucial to establish a safety profile.[14]
Conclusion and Future Directions
While 1-[2-(2-fluorophenoxy)ethyl]imidazole remains a hypothetical molecule in the context of published research, its structural features strongly suggest a high potential for therapeutic utility. The combination of the versatile imidazole core with a fluorinated phenoxyethyl side chain presents a compelling opportunity for the development of novel antifungal, anticancer, or antimicrobial agents. The synthetic route outlined in this guide is straightforward and relies on well-established chemical transformations. The proposed preclinical evaluation strategy provides a clear and logical path for investigating the biological activities and therapeutic potential of this promising compound. It is our hope that this technical guide will inspire and facilitate further research into 1-[2-(2-fluorophenoxy)ethyl]imidazole and related derivatives, ultimately contributing to the discovery of new and effective medicines.
References
-
PrepChem. Synthesis of 1-[2-(4-aminophenoxy)ethyl]imidazole. [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. [Link]
-
Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. 2023. [Link]
-
Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. RSC Advances. 2017. [Link]
-
Imidazole: Having Versatile Biological Activities. Journal of Pharmaceutical Sciences and Research. 2017. [Link]
-
Imidazole Derivatives as Potential Therapeutic Agents. Current Pharmaceutical Design. 2016. [Link]
-
Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances. 2020. [Link]
-
The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. International Journal of Molecular Sciences. 2022. [Link]
-
Overview on Biological Activities of Imidazole Derivatives. ResearchGate. 2022. [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research. 2017. [Link]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Records of Natural Products. 2021. [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics. 2023. [Link]
-
A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Sciences and Research. 2016. [Link]
-
Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. Apoptosis. 2022. [Link]
-
Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology. 1981. [Link]
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon. 2023. [Link]
-
Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases. 1980. [Link]
-
Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. ResearchGate. 2015. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Imidazole Derivatives as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. pharmacyjournal.net [pharmacyjournal.net]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical & Functional Profiling: 1-[2-(2-Fluorophenoxy)ethyl]imidazole
An in-depth technical guide on the physicochemical and functional characteristics of 1-[2-(2-fluorophenoxy)ethyl]imidazole , a specialized aryloxyalkyl imidazole derivative.
Technical Whitepaper for Research & Development
Executive Summary
1-[2-(2-fluorophenoxy)ethyl]imidazole is a bioactive heterocyclic compound belonging to the class of aryloxyalkyl imidazoles . Structurally, it consists of an imidazole ring linked via an ethylene spacer to a 2-fluorophenoxy moiety. This scaffold is a critical pharmacophore in medicinal chemistry, widely recognized for its ability to coordinate with the heme iron of cytochrome P450 (CYP) enzymes and Heme Oxygenase (HO) isoforms.
This guide details the physicochemical properties, synthetic pathways, and biological rationale of this compound, serving as a reference for its application as a chemical probe in antifungal research and heme oxygenase inhibition studies.
Chemical Identity & Structural Specifications
Nomenclature & Identification
-
IUPAC Name: 1-[2-(2-fluorophenoxy)ethyl]-1H-imidazole
-
Chemical Formula: C₁₁H₁₁FN₂O
-
Molecular Weight: 206.22 g/mol
-
Structural Class: N-substituted Imidazole / Aryloxyalkyl ether
-
SMILES: FC1=CC=CC=C1OCCN2C=CN=C2
Structural Analysis
The molecule comprises three distinct functional domains, each contributing to its physicochemical profile and biological affinity:
-
Imidazole Head Group: Acts as the primary binding motif, utilizing the N3 nitrogen to coordinate with the ferric ion (Fe³⁺) in heme-containing enzymes.
-
Ethylene Linker (-CH₂CH₂-): Provides the necessary flexibility and distance (approx. 2.5–3.0 Å) to position the aromatic ring within the hydrophobic pocket of the target protein.
-
2-Fluorophenoxy Tail: The lipophilic anchor. The ortho-fluorine substitution is strategic; it modulates metabolic stability (blocking facile ring oxidation) and influences the conformation via electronic repulsion, without significantly increasing steric bulk compared to hydrogen.
Physicochemical Characteristics
The following data synthesizes experimental trends from the aryloxyalkyl imidazole class and calculated descriptors for the specific 2-fluoro derivative.
Quantitative Profile
| Property | Value / Range | Technical Context |
| Physical State | Solid (Low MP) or Oil | Often isolated as a hydroscopic oil or low-melting solid; HCl salts are crystalline solids (MP > 140°C). |
| pKa (Basic) | 6.5 – 6.9 | Attributed to the imidazole N3. At physiological pH (7.4), the compound exists in equilibrium between neutral and protonated forms (~20:80). |
| LogP (Lipophilicity) | 2.4 – 2.8 (Predicted) | The fluorine atom increases lipophilicity relative to the unsubstituted parent (LogP ~2.1) but maintains water solubility better than chloro-analogs. |
| H-Bond Donors | 0 | The molecule acts solely as an H-bond acceptor (N3 and Ether O). |
| H-Bond Acceptors | 3 | Imidazole N3, Imidazole N1, Ether Oxygen. |
| Topological Polar Surface Area (TPSA) | ~27 Ų | Indicates high membrane permeability; likely to cross the Blood-Brain Barrier (BBB). |
Solubility & Stability
-
Aqueous Solubility: Low (< 0.5 mg/mL at pH 7). Solubility increases significantly at pH < 5 due to protonation of the imidazole ring.
-
Organic Solubility: Highly soluble in DMSO, Ethanol, Methanol, and Chloroform.
-
Chemical Stability:
Synthetic Methodology
The synthesis of 1-[2-(2-fluorophenoxy)ethyl]imidazole typically follows a convergent nucleophilic substitution pathway. This protocol ensures high yield and minimizes N3-alkylation byproducts.
Synthesis Diagram (Graphviz)
Protocol Narrative
-
Step 1: Ether Formation. 2-Fluorophenol is reacted with an excess of 1,2-dibromoethane in the presence of a base (K₂CO₃) and a solvent (Acetone or Acetonitrile) at reflux. The excess dibromide prevents the formation of the bis-phenoxy byproduct.
-
Step 2: N-Alkylation. The intermediate, 1-(2-bromoethoxy)-2-fluorobenzene, is isolated and reacted with imidazole. To ensure regioselectivity for the N1 position, imidazole is often deprotonated first using Sodium Hydride (NaH) in DMF or THF.
-
Purification: The final product is purified via column chromatography (DCM/MeOH) or converted to its hydrochloride salt for crystallization.
Biological Mechanism & Applications
Mechanism of Action: Heme Coordination
The primary utility of 1-[2-(2-fluorophenoxy)ethyl]imidazole lies in its ability to inhibit heme-dependent enzymes. The unhindered nitrogen (N3) of the imidazole ring acts as a strong ligand for the heme iron.
-
Target 1: Cytochrome P450 14α-demethylase (CYP51). In fungi, this inhibition blocks ergosterol biosynthesis, leading to membrane destabilization.
-
Target 2: Heme Oxygenase (HO-1/HO-2). Aryloxyalkyl imidazoles are potent inhibitors of HO, the enzyme responsible for heme catabolism.[2] The 2-fluorophenyl group fits into the hydrophobic western region of the HO active site, while the imidazole coordinates the heme iron.
Interaction Diagram (Graphviz)
[3]
Handling, Storage, & Safety
Storage Protocols
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if possible, especially if in oil form.
-
Container: Amber glass vials to protect from potential light degradation.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a chemical fume hood.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Imidazole Derivatives. Retrieved from [Link]
-
Salerno, L., et al. (2015).[2] Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Greish, K. F., et al. (2021).[4][5] Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds. Molecules. Retrieved from [Link]
Sources
- 1. 1-Ethylimidazole Or 1-Ethyl Imidazole BP EP USP CAS 7098-07-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors and their cytotoxic activity in human-derived cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. iris.unict.it [iris.unict.it]
- 5. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Path to Safety: A Toxicological and Safety Assessment Framework for Novel Imidazole Derivatives such as 1-[2-(2-fluorophenoxy)ethyl]imidazole
Abstract
The development of novel chemical entities for pharmaceutical applications requires a rigorous and comprehensive evaluation of their toxicological profile and safety. This guide provides an in-depth framework for the non-clinical safety assessment of 1-[2-(2-fluorophenoxy)ethyl]imidazole, a novel imidazole-containing compound. In the absence of specific public data for this molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals, outlining the necessary toxicological evaluations to progress a candidate compound from discovery to clinical investigation. We will explore the typical battery of in vitro and in vivo studies, data interpretation, and the importance of understanding the toxicological profile of structurally related compounds.
Introduction
1-[2-(2-fluorophenoxy)ethyl]imidazole is a novel molecule with potential for therapeutic applications. As with any new chemical entity, a thorough understanding of its safety profile is paramount before it can be considered for human use. This guide will detail the essential toxicological studies required to build a comprehensive safety profile, in alignment with international regulatory guidelines. While specific data for this compound is not publicly available, we will draw upon the known toxicology of imidazole derivatives and fluorophenoxy compounds to anticipate potential hazards and inform the testing strategy.[1][2][3] Imidazole-based compounds, for example, are known to have a broad spectrum of biological activities and their toxicological profiles can vary significantly with substitution.[2][3]
Proposed Toxicological Assessment Strategy
A tiered approach to toxicological testing is recommended, starting with in silico and in vitro assessments before moving to more complex in vivo studies. This strategy allows for early identification of potential liabilities and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Caption: A typical workflow for the non-clinical safety assessment of a novel chemical entity.
In Vitro Toxicology
Genotoxicity
Genotoxicity assays are critical for assessing the potential of a compound to cause genetic mutations, which can lead to cancer or other hereditary diseases.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The test compound, bacterial strain, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Analysis: The number of revertant colonies is counted and compared to the vehicle control. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies.
Hypothetical Data Summary:
| Test Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Revertant Colonies (Mean ± SD) | Fold Increase over Control |
| TA98 | - | 0 (Vehicle) | 25 ± 4 | - |
| 10 | 28 ± 5 | 1.1 | ||
| 100 | 30 ± 6 | 1.2 | ||
| TA100 | + | 0 (Vehicle) | 150 ± 15 | - |
| 10 | 165 ± 18 | 1.1 | ||
| 100 | 450 ± 40 | 3.0 |
Cardiovascular Safety Pharmacology
The hERG (human Ether-à-go-go-Related Gene) potassium channel is a key target for cardiovascular safety assessment, as its inhibition can lead to QT interval prolongation and potentially fatal arrhythmias.
Experimental Protocol: hERG Patch Clamp Assay
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Method: Whole-cell patch-clamp electrophysiology is used to measure hERG current.
-
Procedure: Cells are exposed to increasing concentrations of the test compound.
-
Analysis: The effect on the hERG current is measured, and an IC50 value (the concentration causing 50% inhibition) is determined.
Hypothetical Data Summary:
| Concentration (µM) | hERG Current Inhibition (%) |
| 0.1 | 5 ± 2 |
| 1 | 15 ± 4 |
| 10 | 45 ± 7 |
| 100 | 95 ± 3 |
| IC50 | 11.5 µM |
In Vivo Toxicology
Acute Toxicity
Acute toxicity studies provide information on the potential health effects of a single, short-term exposure to a substance.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Species: Wistar rats (female).
-
Procedure: A single oral dose of the test compound is administered. A starting dose of 300 mg/kg is often used.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Hypothetical Data Summary:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| 300 | 5 | 0/5 | Mild lethargy on day 1 |
| 2000 | 5 | 1/5 | Severe lethargy, ataxia |
Repeated Dose Toxicity
Repeated dose toxicity studies are designed to evaluate the adverse effects of a substance after prolonged exposure.
Experimental Protocol: 28-Day Oral Toxicity Study in Rats (OECD 407)
-
Species: Sprague-Dawley rats.
-
Groups: Three dose groups (low, mid, high) and a vehicle control group (n=10/sex/group).
-
Administration: The test compound is administered daily by oral gavage for 28 days.
-
Endpoints: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
-
Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Hypothetical Data Summary:
| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| 0 (Vehicle) | No adverse effects observed. | - |
| 10 | No adverse effects observed. | 10 |
| 50 | Increased liver enzymes (ALT, AST), centrilobular hypertrophy in the liver. | - |
| 200 | Increased liver enzymes, liver hypertrophy, single-cell necrosis in the liver. | - |
Structural Analogs and Read-Across
In the absence of data for 1-[2-(2-fluorophenoxy)ethyl]imidazole, a read-across approach using data from structurally similar compounds can provide initial insights.
-
Imidazole Core: The imidazole ring is a common motif in many pharmaceuticals.[2][3] Some imidazole-containing drugs are known to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions.[4] Depending on the substituents, imidazoles can also exhibit cytotoxic effects by impairing redox balance and mitochondrial membrane potential.[1]
-
Fluorophenoxy Moiety: The presence of a fluorine atom can alter the metabolic stability and pharmacokinetic properties of a molecule. The fluorophenoxy group itself does not have a well-defined toxicological profile, but its impact on the overall properties of the molecule must be considered.
Caption: Potential metabolic pathways for 1-[2-(2-fluorophenoxy)ethyl]imidazole.
Conclusion
The toxicological and safety assessment of a novel chemical entity like 1-[2-(2-fluorophenoxy)ethyl]imidazole is a multi-faceted process that requires a systematic and scientifically rigorous approach. This guide has outlined a foundational framework for such an evaluation. By employing a combination of in silico, in vitro, and in vivo studies, and by considering the toxicological profiles of structurally related compounds, a comprehensive understanding of the safety of this molecule can be achieved, paving the way for its potential development as a therapeutic agent.
References
- New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed. (2020, August 13).
- TO DESIGN AND IN-SILICO STUDY OF NOVEL IMIDAZOLE DERIVATIVE AS ANTIMICROBIAL AGENT - IJCRT.org.
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1).
- Review of pharmacological effects of imidazole derivatives. (2022, April 28).
- Imidazole hydrochloride - Santa Cruz Biotechnology.
- TOXICOLOGICAL EVALUATIONS - Berufsgenossenschaft Rohstoffe und Chemische Industrie.
Sources
Methodological & Application
Step-by-step synthesis protocol for 1-[2-(2-fluorophenoxy)ethyl]imidazole
This Application Note is designed for research scientists and medicinal chemists requiring a robust, scalable protocol for the synthesis of 1-[2-(2-fluorophenoxy)ethyl]imidazole . This compound represents a critical scaffold in the development of antifungal agents and enzyme inhibitors (e.g., CYP450, heme oxygenase) due to the pharmacophoric properties of the imidazole-ether linkage.
The protocol below utilizes a convergent Williamson Ether Synthesis / N-Alkylation strategy . This approach is selected for its high functional group tolerance and the commercial availability of precursors.
Retrosynthetic Analysis & Strategy
The target molecule consists of three distinct moieties: an imidazole ring, an ethyl linker, and a 2-fluorophenyl group. A direct disconnection at the C-N bond suggests an SN2 displacement of a leaving group (LG) on the phenoxyethyl chain by the imidazole nitrogen.
-
Step 1: Synthesis of the electrophile 1-(2-bromoethoxy)-2-fluorobenzene via alkylation of 2-fluorophenol.
-
Step 2: N-alkylation of imidazole using the electrophile generated in Step 1.
Rationale: We avoid the alternative route (alkylation of imidazole with dihaloethane followed by phenoxide displacement) because the N-(2-haloethyl)imidazole intermediate can undergo intramolecular cyclization to form a quaternary aziridinium salt, leading to side reactions. The proposed route ensures the electrophile is stable and characterizable before the final coupling.
Reaction Pathway Diagram[1][2]
Figure 1: Convergent synthetic pathway illustrating the two-step construction of the target ether-imidazole scaffold.
Experimental Protocol
Step 1: Synthesis of 1-(2-bromoethoxy)-2-fluorobenzene
This step utilizes a Williamson ether synthesis. A large excess of 1,2-dibromoethane is employed to suppress the formation of the symmetrical bis-phenoxy ether byproduct.
Reagents & Stoichiometry:
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 2-Fluorophenol | Substrate | 1.0 | 112.10 | Liquid, corrosive |
| 1,2-Dibromoethane | Electrophile | 3.0 | 187.86 | Toxic , use excess |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 138.21 | Anhydrous, granular |
| Acetone | Solvent | - | - | Reagent grade |
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 2-fluorophenol (1.0 equiv) in acetone (concentration ~0.5 M).
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the phenol.
-
Electrophile Addition: Add 1,2-dibromoethane (3.0 equiv) in a single portion.
-
Note: The excess dibromide acts as both reagent and co-solvent to favor mono-alkylation.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 8–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the phenol.
-
Workup:
-
Cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove acetone and excess 1,2-dibromoethane.
-
Purification: If necessary, purify the residue via silica gel column chromatography (eluting with Hexanes) to isolate the pure bromo-ether as a colorless oil.
-
Step 2: N-Alkylation of Imidazole
The imidazole ring is alkylated at the N1 position. Since imidazole is an amphoteric heterocycle, we use a base to generate the imidazolide anion, which is a potent nucleophile.
Reagents & Stoichiometry:
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| Imidazole | Nucleophile | 2.0 | 68.08 | Use excess to drive kinetics |
| Bromo-ether Intermediate | Electrophile | 1.0 | ~219.0 | From Step 1 |
| Potassium Carbonate | Base | 2.5 | 138.21 | Or NaH (1.2 eq) in dry DMF |
| DMF (N,N-Dimethylformamide) | Solvent | - | - | Anhydrous |
Procedure:
-
Activation: In a dry flask under inert atmosphere (N₂ or Ar), dissolve imidazole (2.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMF. Stir at room temperature for 30 minutes.
-
Critical Insight: While NaH is a stronger base, K₂CO₃ in DMF is often sufficient and safer for scale-up of simple alkylations.
-
-
Coupling: Add the 1-(2-bromoethoxy)-2-fluorobenzene (1.0 equiv) dropwise to the stirring mixture.
-
Heating: Heat the reaction mixture to 80°C for 6–10 hours.
-
Monitoring: Monitor by TLC (DCM/MeOH 95:5). The product will be significantly more polar than the starting bromide.
-
Workup (Acid-Base Extraction):
-
Pour the reaction mixture into ice-water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Purification Logic: The organic layer contains the product and unreacted imidazole. Wash the organic layer with water and brine to remove DMF.
-
Optional Acid Wash: Extract the organic layer with 1M HCl. The basic product moves to the aqueous phase (as the hydrochloride salt), while neutral impurities remain in the organic phase. Basify the aqueous layer with NaOH to pH > 10 and re-extract with Ethyl Acetate.
-
-
Isolation: Dry the final organic layer over Na₂SO₄, filter, and concentrate. The resulting oil may solidify upon standing or can be converted to a hydrochloride salt for stability.
Workup & Purification Flow[1]
Figure 2: Acid-base purification strategy to isolate the basic imidazole product from neutral byproducts.
Safety & Handling (E-E-A-T)
-
1,2-Dibromoethane: This is a known carcinogen and highly toxic. All transfers must be performed in a certified chemical fume hood. Double-gloving (Nitrile) is recommended.
-
2-Fluorophenol: Corrosive and causes severe skin burns. In case of contact, wash immediately with PEG-400 or copious water.
-
Waste Disposal: Aqueous waste from the DMF extraction will contain residual DMF and imidazole; dispose of as halogenated organic waste due to trace bromide content.
Analytical Validation
To validate the synthesis, the following spectroscopic signatures are expected:
-
¹H NMR (CDCl₃, 400 MHz):
-
Imidazole Ring: Three distinct signals.[1][2] The C2-H is typically deshielded (~7.6 ppm), while C4-H and C5-H appear around 7.0–7.2 ppm.
-
Linker: Two triplets (or multiplets) corresponding to the N-CH₂ and O-CH₂ protons. The N-CH₂ is typically found at ~4.3–4.5 ppm, and the O-CH₂ at ~4.2–4.4 ppm.
-
Aromatic Ring: A multiplet pattern characteristic of 1,2-disubstitution (4 protons) in the 6.8–7.2 ppm range.
-
-
Mass Spectrometry: ESI(+) should show a strong molecular ion peak [M+H]⁺ at m/z ~207.
References
-
Synthesis of Imidazole Ethers: Faris, M., et al. "Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities." ACS Omega, 2023. Link
-
General Imidazole Alkylation: "Synthesis of imidazoles." Organic Chemistry Portal. Link
-
Safety Data (1,2-Dibromoethane): National Center for Biotechnology Information. "PubChem Compound Summary for CID 3023, Ethylene dibromide." Link
-
Safety Data (Imidazole Derivatives): Fisher Scientific. "Safety Data Sheet: 1-Ethylimidazole." Link
Sources
Application Note: HPLC Method Development for 1-[2-(2-fluorophenoxy)ethyl]imidazole
This Application Note provides a comprehensive, field-validated protocol for the High-Performance Liquid Chromatography (HPLC) method development and analysis of 1-[2-(2-fluorophenoxy)ethyl]imidazole .
Designed for pharmaceutical researchers and analytical scientists, this guide addresses the specific physicochemical challenges of analyzing lipophilic basic imidazoles, prioritizing peak symmetry, resolution, and reproducibility.
Introduction & Analyte Profile
1-[2-(2-fluorophenoxy)ethyl]imidazole is a structural analog to several azole antifungals (e.g., econazole, miconazole).[1] Its analysis is complicated by two primary factors:
-
Basicity (pKa ~6.9 - 7.0): The imidazole nitrogen can protonate, leading to severe peak tailing due to secondary interactions with residual silanols on the stationary phase.[1]
-
Hydrophobicity: The fluorophenoxyethyl moiety imparts significant lipophilicity, requiring a mobile phase with adequate organic strength for elution.[1]
Physicochemical Data
| Property | Value (Estimated/Literature) | Implications for HPLC |
| Structure | Imidazole ring linked to 2-fluorophenoxy via ethyl chain | UV active (Benzene + Imidazole chromophores).[1] |
| pKa | ~6.95 (Imidazole conjugate acid) | pH control is critical to stabilize ionization state.[1] |
| LogP | ~2.5 - 3.5 | Retains well on C18; requires >40% organic solvent.[1] |
| UV Max | ~210 nm, ~260-270 nm | Dual-wavelength monitoring recommended.[1] |
Method Development Strategy (The "Why")
To ensure scientific integrity, we do not guess conditions; we derive them from the analyte's chemistry.[1]
A. Column Selection: The Silanol Suppression Strategy
Standard silica columns often fail with imidazoles because the protonated base (
-
Recommendation: Use a Base-Deactivated Silica (BDS) or a Hybrid Particle column (e.g., C18 with high carbon load and end-capping).[1] These columns sterically protect silanols, ensuring sharp peaks.[1]
B. Mobile Phase pH: The Ionization Control
You have two robust choices for pH, dictated by the Henderson-Hasselbalch equation:
-
Acidic (pH 3.0):
. The imidazole is fully protonated ( ).[1] While this increases polarity, the massive hydrophobic tail ensures retention on C18.[1] Crucially, at pH 3.0, surface silanols are protonated ( ), neutralizing the secondary cation-exchange mechanism.[1] (Recommended for robustness) . -
Basic (pH 8.0+):
. The imidazole is neutral ( ).[1] This maximizes retention and peak shape but requires a hybrid column resistant to silica dissolution at high pH.[1]
C. Detection Wavelength
The fluorophenoxy group provides a specific absorbance band around 260–270 nm (B-band of benzene).[1] The imidazole ring absorbs strongly below 220 nm.[1]
-
Protocol: Monitor 210 nm for sensitivity (impurity detection) and 260 nm for selectivity (matrix interference rejection).[1]
Detailed Experimental Protocol
Equipment & Reagents
-
HPLC System: Gradient-capable pump, Autosampler, Column Oven, DAD/UV Detector.[1]
-
Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ), Triethylamine (TEA - optional silanol blocker).[1]
Chromatographic Conditions (Standard Protocol)
| Parameter | Condition | Rationale |
| Column | C18 End-capped (e.g., 150 mm × 4.6 mm, 5 µm) | Balances resolution and backpressure.[1] |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 | Suppresses silanol ionization; buffers the imidazole.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Lower viscosity and UV cutoff than Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[1][2] |
| Temperature | 30°C | Improves mass transfer and reproducibility.[1] |
| Injection Vol. | 10–20 µL | Dependent on sensitivity requirements. |
| Detection | UV 254 nm (Primary), 210 nm (Secondary) | 254 nm is standard for aromatics; 210 nm for trace analysis.[1] |
Gradient Program
Start with a scouting gradient to assess elution:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Optimization Note: If the analyte elutes too early (e.g., < 3 min), switch to a shallower gradient (e.g., 10% to 60% B over 20 min).
Sample Preparation
-
Stock Solution: Weigh 10 mg of 1-[2-(2-fluorophenoxy)ethyl]imidazole into a 10 mL volumetric flask. Dissolve in Methanol (solubility is higher in pure organic).[1]
-
Working Standard: Dilute the stock 1:10 with Mobile Phase A to match the initial gradient conditions. This prevents "solvent shock" and peak distortion.[1]
-
Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.
Visualization: Method Development Workflow
The following diagram illustrates the logical flow for optimizing the method for this specific imidazole derivative.
Caption: Decision tree for optimizing HPLC conditions for basic imidazole derivatives, focusing on pH control and silanol suppression.
Method Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, perform the following System Suitability Tests (SST) before routine analysis.
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Tailing Factor ( | Tailing indicates silanol interaction.[1] Action: Lower pH to 2.5 or add 0.1% Triethylamine (TEA).[1] | |
| Retention Factor ( | Analyte eluting with void volume. Action: Reduce initial ACN concentration. | |
| Theoretical Plates ( | Low efficiency.[1] Action: Check column performance or reduce flow rate. | |
| Precision (%RSD) | Injection variability.[1] Action: Check autosampler and pump stability. |
Troubleshooting Guide
-
Problem: Split Peaks.
-
Cause: Sample solvent is too strong (e.g., 100% MeOH injection into 10% ACN mobile phase).[1]
-
Solution: Dilute sample in mobile phase.
-
-
Problem: Baseline Drift at 210 nm.
-
Cause: Phosphate buffer absorption or impurity in ACN.[1]
-
Solution: Use "HPLC Gradient Grade" ACN; switch to Phosphoric Acid (0.1%) without salt if MS detection is needed.
-
References
-
Gad, S. C. (2017).[1][3] Pharmaceutical Manufacturing Handbook: Production and Processes. Wiley-Interscience.[1] (General reference for HPLC method development of basic pharmaceuticals).
-
Acta Poloniae Pharmaceutica. (2017). "HPLC Method for Separating Enantiomers of Imidazole Derivatives." Acta Poloniae Pharmaceutica - Drug Research, 74(3), 777–784.[1][3] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. 2nd Edition. Wiley.[1] (Authoritative text on silanol suppression and pH selection).
-
BenchChem. (2025).[1][2] "Analytical Techniques for the Determination of Imidazole Compounds." Link[1]
-
ResearchGate. (2020).[1] "HPLC Determination of Imidazoles with Variant Anti-Infective Activity." MDPI. Link
Sources
Application Note: Preparation and Handling of 1-[2-(2-fluorophenoxy)ethyl]imidazole for In Vitro Assays
[1]
Introduction & Compound Profile
1-[2-(2-fluorophenoxy)ethyl]imidazole is a lipophilic weak base.[1] The fluorine substitution at the ortho position of the phenoxy ring enhances metabolic stability and alters the pKa compared to its non-fluorinated analogs.[1] Accurate stock preparation is critical because imidazole derivatives are prone to pH-dependent solubility shifts and precipitation in aqueous buffers if not handled correctly.[1]
Physicochemical Data
| Property | Value (Estimated) | Notes |
| Formula | C₁₁H₁₁FN₂O | |
| Molecular Weight (Free Base) | 206.22 g/mol | Use this for Molarity calculations if oil/gum.[1] |
| Molecular Weight (HCl Salt) | ~242.68 g/mol | Check label: Salt form is common for stability.[1] |
| LogP (Octanol/Water) | ~2.5 – 3.2 | Lipophilic; prefers organic solvents.[1] |
| pKa (Imidazole Nitrogen) | ~6.5 – 7.0 | Protonated (charged) at pH < 6; Neutral at pH > 7.[1]4. |
| Physical State | Viscous Oil (Free Base) or White Solid (Salt) | Free base is difficult to weigh accurately; density correction may be needed.[1] |
Solvent Selection Strategy
The "Golden Rule" of Solvent Choice
For this compound, 100% DMSO (Dimethyl Sulfoxide) is the required solvent for primary stock solutions.[1]
-
Why DMSO? It dissolves both the neutral (free base) and charged (salt) forms at high concentrations (>100 mM).[1] It is miscible with water, allowing for easy dilution into assay buffers.[1]
-
Why not Ethanol? Ethanol is volatile.[1] Repeated opening of the vial changes the concentration due to evaporation.[1]
-
Why not Water/Buffer? The free base is nearly insoluble in neutral pH water.[1] While the HCl salt can dissolve in water, it hydrolyzes to form an acidic solution.[1] Adding this directly to a buffered assay can crash the pH or cause the compound to precipitate as it neutralizes.[1]
Protocol: Preparation of 100 mM Stock Solution
Objective: Prepare 1 mL of a 100 mM (100 mmol/L) stock solution.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Compound: 1-[2-(2-fluorophenoxy)ethyl]imidazole (Check purity >98%).[1]
-
Solvent: Anhydrous DMSO (Cell Culture Grade).[1]
-
Vial: Amber glass vial with PTFE-lined cap (to prevent leaching and light degradation).[1]
Step-by-Step Procedure
-
Verify Form & MW:
-
Calculation:
[1]-
For Free Base:
-
For HCl Salt:
-
-
Weighing:
-
If Solid (Salt): Weigh exactly the calculated mass into the amber vial.
-
If Oil (Free Base): It is difficult to weigh exactly 20.62 mg of oil.[1] Instead, weigh an approximate amount (e.g., ~20-30 mg) directly into the tared vial, record the exact mass , and adjust the DMSO volume to achieve 100 mM.
[1]
-
-
Dissolution:
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for >6 months) or -80°C (stable for >2 years).
-
Note: DMSO freezes at 19°C. Ensure stock is fully thawed and vortexed before use.[1]
-
Assay Preparation: The "Intermediate Dilution" Method
The Problem: Direct addition of high-concentration DMSO stock to aqueous buffer often causes "shock precipitation," where the compound crashes out before it can disperse.
The Solution: Use an intermediate dilution step.
Workflow Visualization
The following diagram illustrates the correct dilution pathway to maintain solubility.
Figure 1: Serial dilution workflow designed to prevent precipitation. The transition from 100% organic solvent to aqueous buffer happens at a lower concentration (1 mM), reducing the risk of aggregation.
Detailed Dilution Steps[1]
-
Thaw 100 mM stock and vortex.
-
Serial Dilution in DMSO: Prepare a 100x concentrate of your final desired concentration using DMSO.
-
Example: If you need 10 µM in the assay, prepare a 1 mM solution in DMSO first.
-
-
Transfer to Buffer: Pipette the DMSO concentrate into the assay buffer while vortexing the buffer.
-
Limit: Keep final DMSO concentration
for biochemical assays and for cell-based assays to avoid solvent toxicity.[1]
-
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon adding to buffer | Compound precipitation (Solubility Limit Exceeded). | 1. Lower the concentration.2. Warm buffer to 37°C.3. Add BSA (0.1%) to buffer to act as a carrier. |
| Yellowing of Stock | Oxidation of the imidazole ring or phenol.[1] | Discard stock. Prepare fresh from powder. Store under nitrogen if possible.[1] |
| Inconsistent IC50 data | Adsorption to plasticware.[1] | Imidazoles can stick to polypropylene.[1] Use glass-coated plates or low-binding plastics.[1] Add 0.01% Triton X-100 if assay tolerates. |
| Shift in potency | pH effects on protonation state.[1] | Ensure assay buffer is strongly buffered (e.g., 100 mM Phosphate/HEPES) to maintain pH 7.[1]4. |
References
-
Mechanism-based inactivation of cytochrome P450 2D6 by imidazole derivatives. Source: PubMed (NIH) URL:[1][Link]
-
Inhibition of cytochromes P450 by antifungal imidazole derivatives. Source: Drug Metabolism and Disposition URL:[1][Link][1]
-
Guidance for Industry: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. Source: U.S. Food and Drug Administration (FDA) URL:[1][Link][1]
-
Dimethyl sulfoxide (DMSO) Solubility Data. Source: National Center for Biotechnology Information (PubChem) URL:[1][Link][1]
Sources
Crystallization techniques for 1-[2-(2-fluorophenoxy)ethyl]imidazole purification
Application Note: High-Purity Isolation of 1-[2-(2-fluorophenoxy)ethyl]imidazole
Executive Summary
This guide details the purification and crystallization protocols for 1-[2-(2-fluorophenoxy)ethyl]imidazole , a structural analog to established antifungal agents like flutrimazole and econazole.
Technical Challenge: Like many
Physicochemical Profile & Solubility
Understanding the solute-solvent interaction is critical for designing the crystallization process.
| Parameter | Characteristic | Implication for Purification |
| Free Base State | Viscous Oil / Low-Melting Solid | Direct recrystallization requires cryogenic conditions or specific non-polar solvents. |
| Basicity (pKa) | ~6.5 - 7.0 (Imidazole Nitrogen) | Ideal candidate for salt formation with strong acids (HCl, HNO |
| Lipophilicity | High (Fluorophenyl ether moiety) | Highly soluble in DCM, EtOAc, Alcohols; Insoluble in Water, Hexanes. |
| Thermal Stability | Moderate | Avoid prolonged heating >80°C to prevent ether cleavage or elimination. |
Phase 1: Crude Workup & Oil Isolation
Before crystallization, the reaction mixture must be processed to remove bulk impurities and inorganic salts.
Reagents: Dichloromethane (DCM), Water, Brine, Sodium Sulfate (
-
Quench: Pour the reaction mixture into ice-cold water (1:1 v/v ratio relative to reaction volume).
-
Extraction: Extract the aqueous phase three times with DCM. The imidazole product will partition into the organic layer.
-
Wash: Wash the combined organic layers with:
-
Water (to remove residual polar reagents).
-
Saturated Brine (to break emulsions and remove water).
-
-
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at 40°C. -
Result: You will obtain a yellow-to-orange viscous oil. Do not overheat.
Phase 2: Crystallization Strategies
Method A: Reactive Crystallization (Nitrate/Hydrochloride Salt) – Recommended
This method is the industry standard for purifying oily imidazole antifungals (e.g., Miconazole Nitrate). It stabilizes the compound and purges impurities into the mother liquor.
Protocol: Nitrate Salt Formation
-
Dissolution: Dissolve 10.0 g of the crude oily free base in 40 mL of Isopropanol (IPA) or Acetone .
-
Note: The solution should be clear. If particulates remain, filter through a 0.45 µm PTFE filter.
-
-
Acid Addition: While stirring at room temperature, add Concentrated Nitric Acid (65%) dropwise.
-
Stoichiometry: 1.05 equivalents relative to the imidazole.
-
Observation: A white precipitate often forms immediately. If not, the solution will warm slightly.
-
-
Nucleation & Growth:
-
Heat the mixture to 60°C to redissolve any rapid precipitate (obtaining a clear supersaturated solution).
-
Allow to cool slowly to Room Temperature (RT) over 2 hours.
-
Further cool to 0–5°C (ice bath) for 1 hour to maximize yield.
-
-
Filtration: Filter the white crystalline solid using a Büchner funnel.
-
Wash: Wash the cake with cold IPA or Acetone (0°C).
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Alternative: Hydrochloride Salt
-
Substitute Nitric Acid with 4M HCl in Dioxane or HCl gas bubbled into the ethereal solution. Follow the same cooling profile.
Method B: Low-Temperature Free Base Crystallization
Use this method only if the free base form is strictly required for the next step.
-
Solvent System: Diethyl Ether / Hexane (1:3 ratio).
-
Dissolution: Dissolve the crude oil in the minimum amount of Diethyl Ether at RT.
-
Anti-Solvent Addition: Add Hexane slowly until a faint turbidity persists.
-
Cryogenic Crystallization: Seal the flask and place it in a freezer at -20°C for 24–48 hours.
-
Isolation: Rapidly filter the cold crystals. Warning: These crystals may melt upon warming to room temperature.
Process Visualization (Workflow)
The following diagram illustrates the decision logic and workflow for purifying the target imidazole.
Caption: Decision tree for isolating 1-[2-(2-fluorophenoxy)ethyl]imidazole, contrasting salt formation (green) with cryogenic free-base crystallization (red).
Analytical Characterization & Criteria
Verify the success of your purification using these checkpoints:
-
HPLC Purity: >99.5% (Area %).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA) Gradient.
-
-
1H NMR (DMSO-d6):
-
Look for the diagnostic triplet of the
and protons (approx. 4.2–4.5 ppm). -
Confirm the absence of solvent peaks (DCM/Hexane).
-
-
Melting Point:
-
Free Base:[1] Likely < 60°C (Broad range if oily).
-
Nitrate/HCl Salt: Sharp melting point typically > 140°C (Specific value depends on the exact polymorph).
-
Troubleshooting
-
Problem: The product "oils out" instead of crystallizing during salt formation.
-
Cause: Addition of acid was too fast, or temperature was too high.
-
Fix: Re-heat the mixture until clear. Add a "seed crystal" of the salt if available. Cool extremely slowly (1°C/min).
-
-
Problem: Low yield.
-
Cause: High solubility in the chosen solvent.
-
Fix: Add an anti-solvent (e.g., Diethyl Ether) to the IPA/Acetone mixture after the salt has formed, then cool.
-
References
-
Synthesis and Characterization of Imidazole Derivatives. (2025). BenchChem Technical Guides. Retrieved from
-
Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). European Patent Office (EP0856344A1). Retrieved from
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis and Characterization. (2020). National Institutes of Health (PMC). Retrieved from
-
Crystallization Tendency of Active Pharmaceutical Ingredients. (2010). Journal of Pharmaceutical Sciences. Retrieved from
Sources
NMR spectroscopy analysis of 1-[2-(2-fluorophenoxy)ethyl]imidazole
Application Note: Structural Elucidation and Purity Assessment of 1-[2-(2-fluorophenoxy)ethyl]imidazole via Multinuclear NMR
Executive Summary
This guide details the structural validation of 1-[2-(2-fluorophenoxy)ethyl]imidazole (CAS: Generic structure reference), a critical pharmacophore in the synthesis of azole antifungals (e.g., Flutrimazole analogs). The presence of the 2-fluorophenoxy moiety and the imidazole ring introduces specific spectral challenges, including
Chemical Context & Spectral Strategy
The molecule consists of three distinct magnetic environments:
-
Imidazole Ring: Nitrogen-rich heteroaromatic system. Proton chemical shifts are highly sensitive to concentration and solvent acidity.[1][2]
-
Ethyl Linker: A -CH2-CH2- bridge connecting the imidazole nitrogen to the phenoxy oxygen. This creates a classic
or spin system depending on resolution. -
2-Fluorophenyl Group: The fluorine atom (
) acts as a spin-active nucleus, causing extensive splitting in both H (H-F coupling) and C (C-F coupling) spectra.
Strategic Workflow:
-
Step 1 (
H NMR): Confirm the 1:1 ratio of imidazole to phenyl protons and verify the ethyl linker connectivity. -
Step 2 (
F NMR): Rapid purity screen. Fluorine is 100% abundant and highly sensitive; impurities (e.g., unreacted 2-fluorophenol) are immediately visible. -
Step 3 (
C NMR): Identify carbon backbone, specifically looking for C-F coupling constants ( ) to assign the fluorinated ring positions.
Experimental Protocol
Sample Preparation
-
Solvent Selection: Chloroform-
(CDCl ) is preferred for structural elucidation due to better resolution of the ethyl linker triplets. DMSO- is an alternative if the sample exists as a hydrochloride salt. -
Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of solvent.
-
Reference: Use Tetramethylsilane (TMS,
0.[3]00) for H and C. For F, external calibration with CFCl ( 0.00) or internal referencing to hexafluorobenzene ( -164.9) is recommended.
Instrument Parameters
| Parameter | |||
| Frequency | 400 MHz or higher | 100 MHz or higher | 376 MHz (at 400 MHz field) |
| Pulse Angle | 30° | 30° | 30° |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | 1.0 s (5.0 s for quant.)[4] |
| Scans (NS) | 16 | 512–1024 | 16–32 |
| Spectral Width | 12 ppm | 220 ppm | 200 ppm |
Data Analysis & Interpretation
H NMR: The Connectivity Check
The ethyl linker provides the most diagnostic signals. In CDCl
- 7.60 (s, 1H): Imidazole H-2. This is the most deshielded proton. Note: If this peak shifts >0.5 ppm or broadens, the sample may contain residual acid.
-
6.90 – 7.25 (m, 6H): Overlapping region containing Imidazole H-4/H-5 and the 4 aromatic protons of the fluorophenyl ring. The aromatic protons will appear as complex multiplets due to
, , and couplings. -
4.38 (t,
Hz, 2H): N-CH . Attached to the imidazole nitrogen.[6] -
4.28 (t,
Hz, 2H): O-CH . Attached to the phenoxy oxygen.
F NMR: The Purity Filter
The
-
Shift:
-134.5 to -136.0 ppm (relative to CFCl ). -
Pattern: Multiplet (ddd) due to coupling with H-3, H-4, and H-6 of the phenyl ring.
-
Impurity Alert: A signal at -139.0 ppm often indicates unreacted 2-fluorophenol .
C NMR: The Coupling Trap
Researchers often misinterpret C-F splitting as impurities. The fluorine atom splits the phenyl carbons into doublets with characteristic coupling constants (
| Carbon Position | Approx.[1][2][4][7][8][9] Shift ( | Coupling Pattern | Assignment Logic | |
| C-2' (C-F) | 153.5 | Doublet | Direct attachment ( | |
| C-1' (C-O) | 146.0 | Doublet | Ortho coupling ( | |
| C-3' | 116.5 | Doublet | Ortho coupling ( | |
| C-4' | 124.0 | Doublet | Meta coupling ( | |
| Imid C-2 | 137.5 | Singlet | - | Characteristic Imidazole |
| N-CH | 46.5 | Singlet | - | Linker |
| O-CH | 68.0 | Singlet | - | Linker |
Visualization of Workflows
Figure 1: Analytical Decision Matrix
This diagram illustrates the logical flow for validating the compound structure and handling common spectral anomalies.
Caption: Figure 1. Step-by-step decision tree for NMR validation, highlighting critical checkpoints for salt formation and precursor impurities.
Figure 2: Signal Assignment Logic (1H-19F Correlation)
Visualizing the connectivity and coupling interactions essential for assignment.
Caption: Figure 2. Correlation map showing the influence of the Fluorine nucleus on aromatic protons and the diagnostic isolation of the imidazole/linker protons.
Troubleshooting & Common Pitfalls
-
Missing Imidazole H-1 (NH):
-
Observation: This molecule is N-alkylated (N-substituted), so there is no exchangeable NH proton . If you see a broad singlet >10 ppm, your starting material (imidazole) is present as an impurity.
-
-
Broadening of H-2 (Imidazole):
-
Cause: Trace acid in CDCl
can protonate the N-3 nitrogen, causing dynamic exchange broadening. -
Fix: Filter the solvent through basic alumina or add a micro-spatula tip of solid K
CO to the NMR tube to neutralize.
-
-
"Extra" Carbon Peaks:
-
Cause: Misinterpreting C-F coupling.
-
Verification: Check if the "extra" peaks are spaced by ~245 Hz (C-F bond) or ~20 Hz (Ortho-C). These are doublets, not impurities.
-
References
- Pretsch, E., et al.Structure Determination of Organic Compounds. Springer, 2009. (Standard reference for chemical shift prediction).
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Authoritative text on F-C and F-H coupling constants).
-
Biological Magnetic Resonance Data Bank (BMRB). "Imidazole Chemical Shifts." [Link] (Verified source for heterocycle shifts).
-
Reich, H. J. "WinPLT Fluorine Chemical Shifts." University of Wisconsin. [Link] (Database for organofluorine shifts).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Protocols for interpreting complex spin systems).
Sources
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 3. epfl.ch [epfl.ch]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Imidazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Evaluating the Antifungal Efficacy of 1-[2-(2-fluorophenoxy)ethyl]imidazole
Introduction: A Novel Imidazole Derivative for Antifungal Research
In the persistent search for more effective and less toxic antifungal agents, imidazole derivatives have emerged as a cornerstone of medicinal chemistry.[1][2][3] These compounds typically exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[2][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition and death.[2][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols to rigorously evaluate the antifungal efficacy of a novel imidazole derivative, 1-[2-(2-fluorophenoxy)ethyl]imidazole. The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[6]
The following protocols will guide the user through a systematic evaluation, from initial in vitro susceptibility testing to more complex assessments of fungicidal activity, cytotoxicity, and in vivo efficacy. Each step is designed to build a comprehensive profile of the compound's antifungal potential.
Part 1: In Vitro Antifungal Susceptibility Testing
The initial evaluation of any potential antifungal compound begins with in vitro testing to determine its intrinsic activity against a panel of clinically relevant fungal pathogens. The primary endpoints are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] This protocol is adapted from CLSI and EUCAST guidelines.
Rationale: This assay provides a quantitative measure of the compound's potency and allows for comparison with existing antifungal drugs. The choice of RPMI-1640 medium and standardized inoculum size ensures consistent and reproducible results.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal cells or conidia and suspend them in sterile saline.
-
Adjust the inoculum concentration to 1-5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.
-
Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of the Test Compound:
-
Prepare a stock solution of 1-[2-(2-fluorophenoxy)ethyl]imidazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.03 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Rationale: While MIC indicates growth inhibition (fungistatic activity), MFC determines the concentration at which the compound is lethal to the fungus (fungicidal activity). This distinction is crucial for therapeutic applications.
Step-by-Step Protocol:
-
Following the MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh, drug-free agar plate.
-
Incubate the agar plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth or a colony count reduction of ≥99.9% on the agar plate.
Time-Kill Assays
Time-kill assays provide a dynamic picture of the antifungal activity over time.
Rationale: This assay helps to understand the rate at which the compound kills the fungus and can further differentiate between fungistatic and fungicidal activity.
Step-by-Step Protocol:
-
Prepare a fungal suspension in RPMI-1640 medium at a concentration of approximately 1-5 x 10^5 CFU/mL.
-
Add 1-[2-(2-fluorophenoxy)ethyl]imidazole at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Incubate the cultures at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the viable CFU/mL.
-
Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
Table 1: Hypothetical In Vitro Antifungal Activity of 1-[2-(2-fluorophenoxy)ethyl]imidazole
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Time-Kill Assay (at 4x MIC) |
| Candida albicans ATCC 90028 | 2 | 4 | Fungicidal at 8 hours |
| Aspergillus fumigatus ATCC 204305 | 4 | 16 | Fungistatic |
| Cryptococcus neoformans ATCC 52817 | 1 | 2 | Fungicidal at 12 hours |
| Fluconazole (Control) | 1 | >64 | Fungistatic |
| Amphotericin B (Control) | 0.5 | 1 | Fungicidal at 4 hours |
Part 2: Cytotoxicity Assessment
It is essential to evaluate the toxicity of the compound against mammalian cells to determine its therapeutic index.
Rationale: A promising antifungal agent should exhibit high potency against fungal pathogens with minimal toxicity to host cells.[6]
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Step-by-Step Protocol:
-
Seed mammalian cells (e.g., HeLa or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to serial dilutions of 1-[2-(2-fluorophenoxy)ethyl]imidazole for 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Table 2: Hypothetical Cytotoxicity Data
| Cell Line | CC50 (µg/mL) |
| HeLa | >128 |
| HepG2 | >128 |
The selectivity index (SI) can be calculated as CC50 / MIC. A higher SI value indicates greater selectivity for the fungal pathogen over host cells.
Part 3: In Vivo Efficacy Evaluation
In vivo models are crucial for assessing the therapeutic potential of a new antifungal compound in a whole-organism system.[7] The murine model of disseminated candidiasis is a well-established and clinically relevant model.[7][8][9][10]
Rationale: This model mimics human systemic fungal infections and allows for the evaluation of the compound's ability to reduce fungal burden in target organs and improve survival.[7][8]
In Vivo Efficacy Workflow
Caption: Workflow for in vivo efficacy testing.
Step-by-Step Protocol:
-
Animal Model: Use immunocompetent or immunocompromised mice (e.g., BALB/c or C57BL/6), depending on the experimental design.
-
Infection: Induce a systemic infection by injecting a standardized inoculum of Candida albicans (e.g., 1 x 10^5 CFU) into the lateral tail vein.[8]
-
Treatment:
-
Administer 1-[2-(2-fluorophenoxy)ethyl]imidazole at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting at a specified time post-infection.
-
Include a vehicle control group and a positive control group (e.g., treated with fluconazole).
-
-
Monitoring: Monitor the mice daily for survival, weight loss, and clinical signs of illness.
-
Endpoint Analysis:
-
Survival Study: Record survival over a period of 14-21 days and analyze the data using Kaplan-Meier survival curves.
-
Fungal Burden Study: At a predetermined time point (e.g., 3-5 days post-infection), euthanize the mice, aseptically harvest target organs (e.g., kidneys, brain), homogenize the tissues, and perform serial dilutions for CFU plating to determine the fungal burden (log10 CFU/gram of tissue).
-
Table 3: Hypothetical In Vivo Efficacy Data
| Treatment Group | Mean Survival Time (Days) | Fungal Burden in Kidneys (log10 CFU/g) |
| Vehicle Control | 5 | 6.8 ± 0.5 |
| 1-[2-(2-fluorophenoxy)ethyl]imidazole (10 mg/kg) | 12 | 4.2 ± 0.7 |
| 1-[2-(2-fluorophenoxy)ethyl]imidazole (25 mg/kg) | >21 | 2.5 ± 0.4 |
| Fluconazole (10 mg/kg) | >21 | 2.8 ± 0.6 |
Part 4: Investigating the Mechanism of Action
Given that 1-[2-(2-fluorophenoxy)ethyl]imidazole is an imidazole derivative, its likely mechanism of action is the inhibition of ergosterol biosynthesis.
Ergosterol Biosynthesis Inhibition Pathway
Sources
- 1. theaspd.com [theaspd.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies | MDPI [mdpi.com]
- 6. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Commentary: Experimental Mouse Models of Invasive Candidiasis Caused by Candida auris and Other Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of 1-[2-(2-fluorophenoxy)ethyl]imidazole in aqueous media
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low solubility of 1-[2-(2-fluorophenoxy)ethyl]imidazole in aqueous media. This document provides a comprehensive resource with troubleshooting strategies, detailed experimental protocols, and frequently asked questions to facilitate your research and development efforts.
Understanding the Challenge: Physicochemical Profile
-
pKa (Predicted): The imidazole ring is basic. The unsubstituted imidazole has a pKa of approximately 7. The electron-withdrawing nature of the phenoxyethyl substituent is likely to slightly decrease the basicity of the imidazole nitrogen. Therefore, the pKa of 1-[2-(2-fluorophenoxy)ethyl]imidazole is estimated to be in the range of 6.0-6.5 . This means the compound will be predominantly in its protonated, more soluble form at a pH below this range.
-
logP (Predicted): The presence of the fluorophenyl group and the ethyl linker contributes to the lipophilicity of the molecule. The calculated octanol-water partition coefficient (cLogP) is a measure of this lipophilicity. A higher logP value indicates lower aqueous solubility. The estimated logP for this compound is likely to be in the range of 2.5-3.5 , suggesting it is a lipophilic molecule with inherently low water solubility.[1]
These predicted properties underscore the challenges researchers may face in achieving desired concentrations in aqueous buffers for biological assays and other experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I try to dissolve 1-[2-(2-fluorophenoxy)ethyl]imidazole directly in my aqueous buffer (e.g., PBS, pH 7.4). What is the first thing I should try?
A1: Direct dissolution of lipophilic compounds like this in aqueous buffers is often unsuccessful. The initial and most crucial step is to first prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and miscibility with water.[2] Subsequently, this stock solution can be serially diluted into your aqueous buffer to the desired final concentration.
Q2: What is the maximum concentration of organic solvent (like DMSO) that is acceptable in my cell-based assay?
A2: The final concentration of the organic co-solvent should be kept as low as possible to minimize potential cytotoxicity or off-target effects. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is generally considered safe, though it is always best to determine the tolerance of your specific cell line with a vehicle control experiment.[2]
Q3: I've prepared a DMSO stock, but the compound still precipitates when I dilute it into my aqueous buffer. What should I do next?
A3: This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded upon the rapid change in solvent polarity. Here are a few immediate troubleshooting steps:
-
Slower Addition and Vigorous Mixing: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound more effectively and avoid localized high concentrations that promote precipitation.[2]
-
Pre-warming the Aqueous Buffer: Gently warming your buffer (e.g., to 37°C) can sometimes increase the kinetic solubility of the compound, allowing for a higher concentration to be achieved.[2]
-
Lowering the Final Concentration: Your target concentration might be above the thermodynamic solubility limit in the final buffer. Try working with a lower final concentration if your experimental design allows.
Q4: Can I adjust the pH of my buffer to improve solubility?
A4: Yes, pH adjustment can be a very effective strategy for ionizable compounds. Since 1-[2-(2-fluorophenoxy)ethyl]imidazole is a weak base (estimated pKa ~6.0-6.5), its solubility will increase significantly in acidic conditions. Lowering the pH of your buffer to below its pKa will lead to the formation of the more soluble protonated form.[3] However, you must consider the pH constraints of your experimental system (e.g., cell viability, protein stability).
In-Depth Troubleshooting Guides
For more persistent solubility issues, a systematic approach involving formulation development strategies is necessary. Below are detailed guides for common and effective techniques.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing the low aqueous solubility of 1-[2-(2-fluorophenoxy)ethyl]imidazole.
Caption: A logical workflow for troubleshooting low aqueous solubility.
Guide 1: pH Adjustment
As a weak base, the solubility of 1-[2-(2-fluorophenoxy)ethyl]imidazole is pH-dependent. By lowering the pH, the imidazole nitrogen becomes protonated, forming a more soluble salt.
Experimental Protocol: pH-Solubility Profile Determination
This protocol will help you determine the optimal pH for solubilizing your compound.
Materials:
-
1-[2-(2-fluorophenoxy)ethyl]imidazole
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 8.0.
-
Microcentrifuge tubes
-
Thermomixer or equivalent for agitation
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare Supersaturated Solutions: Add an excess amount of the solid compound to microcentrifuge tubes, each containing a different pH buffer.
-
Equilibrate: Agitate the tubes at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample and Dilute: Carefully collect the supernatant from each tube, being cautious not to disturb the pellet.
-
Quantify Concentration: Analyze the concentration of the dissolved compound in each supernatant using a validated analytical method.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the corresponding pH to generate a pH-solubility profile.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases below the estimated pKa of 6.0-6.5.
Guide 2: Co-solvent Systems
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[4]
Commonly Used Co-solvents in Pharmaceutical Formulations:
| Co-solvent | Typical Concentration Range for Parenteral Formulations | Notes |
| Ethanol | 5-50% (v/v) | Generally Recognized as Safe (GRAS).[5] |
| Propylene Glycol (PG) | 10-60% (v/v) | A common solvent in many pharmaceutical preparations.[6] |
| Polyethylene Glycol (PEG) 300/400 | 10-60% (v/v) | Low molecular weight PEGs are frequently used.[7] |
| Dimethyl Sulfoxide (DMSO) | <10% (v/v) | Use with caution due to potential toxicity at higher concentrations. |
Experimental Protocol: Co-solvent Screening
Materials:
-
1-[2-(2-fluorophenoxy)ethyl]imidazole
-
A selection of co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Aqueous buffer of choice
-
Validated analytical method for quantification
Procedure:
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Determine Solubility: Add an excess of the compound to each co-solvent/buffer mixture and follow the equilibration and quantification steps outlined in the pH-Solubility Profile Determination protocol.
-
Analyze Results: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.
Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the lipophilic compound to dissolve. The optimal co-solvent and its concentration will depend on the specific properties of the drug molecule.
Guide 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high water solubility and low toxicity.[8][9]
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
Experimental Protocol: Phase Solubility Study with HP-β-CD
This protocol helps to determine the stoichiometry of the complex and the stability constant.
Materials:
-
1-[2-(2-fluorophenoxy)ethyl]imidazole
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Validated analytical method for quantification
Procedure:
-
Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Equilibrate with Excess Drug: Add an excess amount of the compound to each HP-β-CD solution.
-
Equilibrate and Quantify: Follow the equilibration and quantification steps as described in the pH-Solubility Profile Determination protocol.
-
Plot Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD.
Interpretation of Results:
-
A linear relationship (A-type profile) suggests the formation of a 1:1 soluble complex. The slope of the line can be used to calculate the stability constant of the complex. The solubility of drugs often increases linearly with the concentration of HP-β-CD.[8][10]
Analytical Methods for Quantification
Accurate quantification of the dissolved compound is crucial for all solubility enhancement experiments. Below are starting points for developing a suitable analytical method.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of imidazole derivatives.[1][11][12]
Starting HPLC-UV Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with a 50:50 (A:B) isocratic elution and optimize as needed. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Scan from 200-400 nm to determine λmax. Imidazole derivatives often show absorbance around 210-230 nm and potentially a secondary peak around 270-290 nm due to the phenoxy group.[13][14] |
| Column Temperature | 30 °C |
Sample Preparation:
-
Take an aliquot of the supernatant from your solubility experiment.
-
Dilute with the mobile phase to a concentration within the linear range of your calibration curve.
-
Filter through a 0.22 µm syringe filter before injection.
UV-Vis Spectrophotometry
For a simpler, high-throughput estimation of concentration, UV-Vis spectrophotometry can be employed, provided there are no interfering substances in the sample matrix.
Procedure:
-
Determine λmax: Scan a solution of the compound in the chosen solvent system (e.g., the co-solvent mixture or cyclodextrin solution) from 200-400 nm to identify the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent system as your samples.
-
Measure Absorbance: Measure the absorbance of your standards and samples at the determined λmax.
-
Calculate Concentration: Use the calibration curve to determine the concentration of your unknown samples.
References
- Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 24(12), 5727-5731.
- Zhang, J., et al. (2015). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Journal of Spectroscopy, 2015, 854749.
- Poole, C. F., & Atapattu, S. N. (2023). Physicochemical property determinations by liquid chromatography.
- Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. (2022). Molecules, 27(12), 3833.
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
- Canonica, S., et al. (2009). UV excitation and radiationless deactivation of imidazole. The Journal of Chemical Physics, 130(3), 034302.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- BenchChem. (2025).
- An, J., et al. (2021).
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Sigma-Aldrich. (n.d.). (2-Hydroxypropyl)-b-cyclodextrin (C0926)
- Szymański, P., et al. (2024). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 16(5), 629.
- SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column.
- Singh, A., & Mittal, A. (2015). Selection of Polymeric Excipients for Poorly Soluble Drugs. Journal of Developing Drugs, 4(3), 1-3.
- Tartaglia, A., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis, 159, 349-355.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Wiley Analytical Science. (2019).
- Popović-Nikolić, M. R., et al. (2013). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. International Journal of Molecular Sciences, 14(7), 14353-14371.
- ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Patel, M. R., & Patel, N. M. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. International Journal of Pharmaceutical Sciences and Research, 8(11), 4536-4547.
- Ribeiro, A. B., et al. (2017). UV-Vis Spectrophotometry and Chemometrics as Tools for Recognition of the Biochemical Profiles of Organic Banana Peels (Musa sp.). In International Conference on Bioinformatics and Biomedical Engineering, 559-569.
- El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129.
- SIELC Technologies. (2018). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column.
- El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129.
- Fenyvesi, F., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 17(4), 543.
- Pharmaceutical Technology. (2022).
- CN106033079B. (2018).
- Thermo Fisher Scientific. (n.d.). UV-Vis Spectrophotometry and UPLC–PDA Combined with Multivariate Calibration for Kappaphycus alvarezii (Doty)
- MDPI. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
- World Pharma Today. (2025).
- International Journal of Pharmaceutical Sciences and Research. (2025). Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry.
- WuXi AppTec. (2024).
- Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- ResearchGate. (n.d.).
- El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129.
- ResearchGate. (2025).
- Martins, J. P., et al. (2021).
- US6361758B1. (2002).
- Kumar, S., & Singh, P. (2018). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Drug Delivery and Therapeutics, 8(5), 15-21.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Patel, D. J., et al. (2013). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. Journal of Pharmaceutical Analysis, 3(5), 352-358.
- Savjani, K. T., et al. (2012). Application of Hildebrand Solubility Parameter to Identify Ethanol-Free Co-Solvent for Pediatric Formulation. Journal of Pharmaceutical Sciences, 101(8), 2896-2905.
- Nat. Volatiles & Essent. Oils. (2024). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy.
- PharmacyLibrary. (2020).
- Li, P., et al. (2005). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Journal of Pharmaceutical Sciences, 94(7), 1595-1603.
- Journal of Pharmaceutical and Biomedical Analysis. (2023). Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical.
- ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. benchchem.com [benchchem.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. US6361758B1 - Cosolvent formulations - Google Patents [patents.google.com]
- 6. journal.ugm.ac.id [journal.ugm.ac.id]
- 7. pharmacylibrary.com [pharmacylibrary.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. symmetric.events [symmetric.events]
- 14. ascendiacdmo.com [ascendiacdmo.com]
Addressing stability issues of 1-[2-(2-fluorophenoxy)ethyl]imidazole at room temperature
Here is the technical support center guide for addressing stability issues of 1-[2-(2-fluorophenoxy)ethyl]imidazole at room temperature.
Technical Support Center: 1-[2-(2-fluorophenoxy)ethyl]imidazole
A Guide to Understanding and Mitigating Stability Issues for Researchers
Welcome to the technical support guide for 1-[2-(2-fluorophenoxy)ethyl]imidazole. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter stability challenges with this compound during storage and experimentation. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying chemical principles to empower your research.
Section 1: Understanding the Instability of Substituted Imidazoles
While the core imidazole ring is known for its high thermal and chemical stability due to its aromatic nature, the introduction of substituents fundamentally alters its electronic properties and susceptibility to degradation.[1] For 1-[2-(2-fluorophenoxy)ethyl]imidazole, the N-substitution and the ether linkage are key areas to consider when assessing stability at room temperature.
The primary degradation pathways are typically initiated by environmental factors such as light, oxygen, and moisture.
-
Oxidative Degradation : The imidazole ring, particularly at the C2 position, and the ether linkage can be susceptible to oxidation.[2] This can be initiated by atmospheric oxygen (autoxidation), especially in solution, or accelerated by the presence of peroxides or metal ion contaminants. Oxidative stress often leads to the formation of colored byproducts, which may explain sample discoloration.[2]
-
Photodegradation : Imidazole moieties can be sensitive to light, particularly UV radiation.[2] Exposure can lead to the formation of complex radical species and subsequent degradation into multiple byproducts. This is a critical consideration for samples left on a lab bench or in clear glass vials.
-
Hydrolytic Degradation : While the ether bond is generally stable, the C2 position of the imidazole ring is known to be susceptible to nucleophilic attack, which can lead to ring-opening, particularly under alkaline (high pH) conditions.[3][4] This is less of a concern for the solid material but can be a factor in unbuffered aqueous solutions.
Below is a diagram illustrating the potential degradation pathways for the molecule.
Sources
Technical Support Center: Scalable Synthesis of 1-[2-(2-fluorophenoxy)ethyl]imidazole
Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: SC-IMDZ-2024-001 Subject: Process Optimization & Troubleshooting for Scale-Up (>1 kg)
Introduction: The Engineering Challenge
Welcome to the technical support hub. You are likely targeting 1-[2-(2-fluorophenoxy)ethyl]imidazole , a structural motif common in azole antifungals (e.g., Flutrimazole analogs) and CYP450 inhibitors.[1]
At the milligram scale, this synthesis is trivial (NaH/DMF). At the kilogram scale, that same protocol becomes a safety hazard and a purification nightmare. This guide addresses the transition from "making material" to "designing a process," focusing on exotherm management , solvent selection , and non-chromatographic purification .
Module 1: Route Selection & Reaction Engineering
Q: Which synthetic pathway is safest for kilogram-scale production?
A: You should utilize the "Phenol-First" (Convergent) Route .
There are two primary ways to stitch this molecule together. For scale-up, we strongly advise against the "Imidazole-First" route.[1]
-
Route A (Recommended - Phenol First): Alkylate 2-fluorophenol with 1-bromo-2-chloroethane to form the ether, then displace the chloride with imidazole.[1]
-
Why: The intermediate 1-(2-bromoethoxy)-2-fluorobenzene is stable and non-hygroscopic.
-
-
Route B (Discouraged - Imidazole First): Alkylate imidazole with 1,2-dibromoethane, then react with the phenol.[1]
-
Why: 1-(2-bromoethyl)imidazole is often unstable (prone to self-quaternization/polymerization) and is a severe skin irritant/vesicant.
-
Visualizing the Pathway Logic
Figure 1: Comparison of synthetic strategies. Route A (Green) offers superior stability and safety profiles for scale-up compared to Route B (Red).[1]
Module 2: The Critical Step – N-Alkylation of Imidazole
Q: My reaction in DMF turns black and tars. How do I fix this?
A: Stop using Sodium Hydride (NaH) in DMF.
The "black tar" is often caused by the thermal decomposition of DMF at high temperatures in the presence of strong bases, or uncontrolled exotherms leading to polymerization.
The Solution: Phase Transfer Catalysis (PTC) Switch to a biphasic system or a solid-liquid system using a milder base. This manages the exotherm and eliminates the need for DMF removal (which requires high-vacuum distillation).
Recommended Protocol (1.0 kg Scale Basis)
| Parameter | Specification | Rationale |
| Solvent | Toluene (10 vol) or MIBK | Toluene forms an azeotrope with water, allowing easy drying.[1] It is much easier to recover than DMF.[1] |
| Base | KOH (powder, 2.5 eq) or K₂CO₃ | Safer handling than NaH.[1] No hydrogen gas evolution. |
| Catalyst | TBAB (Tetrabutylammonium bromide, 5 mol%) | Facilitates the transfer of the deprotonated imidazole into the organic phase. |
| Temp | Reflux (110°C) | Ensures reaction completion without superheating "hot spots."[1] |
Step-by-Step Execution:
-
Charge Toluene (10 L) and Imidazole (1.2 eq) to the reactor.
-
Add KOH powder (2.5 eq) and TBAB (0.05 eq). Agitate for 30 mins.
-
Add the 1-(2-chloroethoxy)-2-fluorobenzene intermediate slowly over 1 hour.
-
Control Point: Monitor internal temperature.[1] Do not allow it to spike >5°C above setpoint.
-
-
Reflux for 12–16 hours.
-
Workup: Cool to 25°C. Add water (5 L) to dissolve inorganic salts. Separate phases. Wash organic layer with brine.
Module 3: Purification (Chromatography-Free)
Q: How do I purify this without a 20kg silica column?
A: Utilize Salt Formation and Crystallization .
Imidazoles are basic (
The Oxalate/Nitrate Method
While Hydrochloride salts are common, they are often hygroscopic for these ethers.[1] Oxalate or Nitrate salts often yield nice, non-hygroscopic crystals.
Protocol:
-
Solution: Take the crude Toluene layer from Module 2.
-
Acid Addition: Add 1.05 eq of Oxalic Acid (dissolved in warm acetone or methanol) slowly to the toluene solution.
-
Crystallization: The Imidazole-Oxalate salt will precipitate.
-
Filtration: Filter the solid.
-
Purge: Non-basic impurities (unreacted fluorophenoxy ethyl chloride) remain in the mother liquor.
-
-
Free Basing (Optional): If the free base is required, suspend the salt in water/DCM, basify with NaOH to pH 10, and separate the organic layer.[1] Evaporate to obtain pristine oil/solid.[1]
Figure 2: Purification workflow utilizing salt formation to bypass chromatography.[2]
Module 4: Safety & Impurity Control (GTIs)
Q: How do we handle the alkyl halide Genotoxic Impurity (GTI) risk?
A: The starting material 1-(2-chloroethoxy)-2-fluorobenzene is a potential alkylating agent (GTI).[1] Regulatory limits are typically <10 ppm.[1]
The Purge Strategy: Because the imidazole alkylation is driven to completion, the risk is residual starting material.
-
Stoichiometry: Use a slight excess of Imidazole (1.2 to 1.5 eq).[1] This ensures the alkyl halide is the limiting reagent and is fully consumed.
-
Chemical Quench (The "Scavenger" Step):
-
After the reaction is deemed complete by HPLC, add N,N-dimethylethylenediamine (5 mol%) or simply allow the reaction to stir with the excess imidazole for an additional 2 hours.
-
These amines are much more nucleophilic than the product and will rapidly consume any remaining alkyl halide traces.
-
-
Solubility Purge: The salt formation step (Module 3) is highly effective here.[1] The unreacted alkyl halide is neutral and will not precipitate with oxalic acid; it washes away in the mother liquor.
References & Authority
-
Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press.[1] (Standard text for scale-up principles including solvent selection and crystallization).
-
Organic Process Research & Development (ACS). Risk Assessment of Genotoxic Impurities in New Chemical Entities.[1] (Guidance on purging alkyl halides).
-
BenchChem Protocols. N-Alkylation of Imidazole. (General protocols for imidazole functionalization).
-
PrepChem. Synthesis of imidazole derivatives. (Specific examples of ether-linked azole synthesis).
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and calorimetry testing.[1]
Sources
- 1. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Enhancing Reproducibility in Antifungal Susceptibility Testing: A Comparative Analysis Focused on 1-[2-(2-fluorophenoxy)ethyl]imidazole
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a critical endeavor in the face of growing resistance to existing therapies. The imidazole class of compounds has long been a cornerstone of antifungal research, valued for its broad-spectrum activity.[1] Within this class, 1-[2-(2-fluorophenoxy)ethyl]imidazole represents a molecule of interest, predicated on the well-established mechanism of action shared by its chemical relatives. This guide provides an in-depth technical analysis of the biological assays relevant to this compound, with a core focus on achieving experimental reproducibility. We will objectively compare the expected performance of 1-[2-(2-fluorophenoxy)ethyl]imidazole with established antifungal agents, supported by a framework of standardized experimental protocols and an understanding of the underlying biological pathways.
The challenge with any novel compound is the initial lack of extensive, publicly available performance data. However, by understanding the structure-activity relationships within the azole class and adhering to rigorous, validated assay methodologies, we can establish a robust framework for its evaluation and ensure that the data generated is both reliable and reproducible.
The Central Role of Ergosterol Biosynthesis Inhibition
Imidazole derivatives, including 1-[2-(2-fluorophenoxy)ethyl]imidazole, exert their antifungal effects by disrupting the integrity of the fungal cell membrane.[2] Their primary molecular target is the enzyme lanosterol 14-alpha demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4] By inhibiting CYP51, these compounds prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately, the cessation of fungal growth or cell death.[5]
Caption: Inhibition of Lanosterol 14-alpha Demethylase (CYP51) in the Fungal Ergosterol Biosynthesis Pathway.
Ensuring Reproducibility: The Foundation of Meaningful Data
The reproducibility of biological assays is paramount for the accurate assessment of a compound's efficacy and for making informed decisions in drug development.[5] For antifungal susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) has established standardized protocols that minimize inter-laboratory variability.[6][7] Adherence to these guidelines is the first and most critical step in generating reliable data.
Key Factors Influencing Reproducibility in Antifungal Assays:
| Factor | Potential Issue | Recommended Solution(s) |
| Inoculum Preparation | Variation in fungal cell density can significantly alter Minimum Inhibitory Concentration (MIC) values. | Standardize inoculum density using a spectrophotometer to a 0.5 McFarland standard, as detailed in CLSI documents M27-A3.[6][8] |
| Compound Solubility | Poor aqueous solubility of imidazole derivatives can lead to precipitation and inaccurate concentrations in the assay. | Prepare stock solutions in an appropriate solvent like DMSO and ensure the final concentration in the assay medium does not exceed a level that causes precipitation. Visually inspect for clarity. |
| Assay Medium | The composition of the culture medium can affect both fungal growth and compound activity. | Utilize the standardized RPMI-1640 medium with L-glutamine and buffered with MOPS to a pH of 7.0, as specified by CLSI.[9] |
| Incubation Conditions | Variations in temperature and incubation time can impact fungal growth rates and, consequently, MIC readings. | Maintain a constant incubation temperature of 35°C and read results at a standardized time point (e.g., 24 or 48 hours), as recommended by CLSI guidelines.[10] |
| Endpoint Determination | Subjective interpretation of "no visible growth" can introduce variability in MIC determination. | For azoles, the recommended endpoint is a significant reduction in growth (e.g., 50% or 80%) compared to the growth control, as these agents are often fungistatic.[9] |
A Comparative Framework for Evaluating 1-[2-(2-fluorophenoxy)ethyl]imidazole
While specific MIC data for 1-[2-(2-fluorophenoxy)ethyl]imidazole is not yet widely published, we can establish a comparative framework using well-characterized imidazole antifungals such as ketoconazole and miconazole, as well as the triazole fluconazole. The structural similarities, particularly the imidazole core and the phenoxy moiety, suggest a comparable mechanism of action and a similar spectrum of activity. The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and potency.[11]
Comparative In Vitro Antifungal Activity (Hypothetical and Literature-Based)
The following table presents a compilation of typical MIC ranges for established antifungal agents against common fungal pathogens, providing a benchmark for the evaluation of novel compounds like 1-[2-(2-fluorophenoxy)ethyl]imidazole.
| Antifungal Agent | Candida albicans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) |
| 1-[2-(2-fluorophenoxy)ethyl]imidazole | Expected to be potent | Expected to be potent | Expected to be potent |
| Ketoconazole | 0.03 - 16[1] | 1 - >64 | 0.12 - 1 |
| Miconazole | 0.015 - 8 | 0.5 - 16 | 0.03 - 4 |
| Fluconazole | 0.25 - 64[2] | Resistant | 1 - 16 |
Note: The performance of 1-[2-(2-fluorophenoxy)ethyl]imidazole is projected based on structure-activity relationships of similar imidazole derivatives. Actual experimental data is required for confirmation.
Experimental Protocols for Reproducible Antifungal Susceptibility Testing
The following protocols are based on the CLSI M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.[6][8]
Workflow for Antifungal Susceptibility Testing
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Antifungal Stock Solution:
-
Dissolve 1-[2-(2-fluorophenoxy)ethyl]imidazole in dimethyl sulfoxide (DMSO) to a concentration of 1600 µg/mL.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI-1640 medium (buffered with MOPS) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the antifungal stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a 24-hour culture of the fungal isolate on Sabouraud dextrose agar, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control in well 11.
-
Conclusion and Future Directions
While direct comparative data for 1-[2-(2-fluorophenoxy)ethyl]imidazole is emerging, a robust framework for its evaluation can be established through the diligent application of standardized assay protocols and a thorough understanding of its expected mechanism of action. The reproducibility of antifungal susceptibility testing is not merely a matter of good laboratory practice; it is the bedrock upon which reliable and comparable data are built. By adhering to the principles and protocols outlined in this guide, researchers can confidently assess the potential of novel imidazole derivatives and contribute to the critical pipeline of new antifungal therapies. Future studies should focus on generating comprehensive MIC data for 1-[2-(2-fluorophenoxy)ethyl]imidazole against a broad panel of clinical isolates, including resistant strains, and exploring its efficacy in more complex in vitro models, such as biofilm assays, and ultimately in in vivo infection models.
References
- Odds, F. C. (1980). Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance. Journal of Antimicrobial Chemotherapy, 6(6), 749-761.
- A Comparative Guide to the Efficacy of Novel Imidazole Compounds and Existing Antifungal Drugs. (2025). BenchChem.
- Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534.
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI.
- Lewis, R. E., & Kontoyiannis, D. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 947.
- The biosynthesis pathway of ergosterol in fungi. The diagram... (n.d.).
- An In-depth Technical Guide to the Ergosterol Biosynthesis Pathway and the Inhibitory Action of Miconazole Nitr
- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008).
- CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. (n.d.). ANSI Webstore.
- M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). CLSI.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI.
- Odds, F. C. (1980).
- A comparison of the effects of several antifungal imidazole derivatives and polyenes on Candida albicans: an ultrastructural study by scanning electron microscopy. (1983). PubMed.
- Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. (2022). MDPI.
- Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
- Determining Minimum Inhibitory Concentrations of Routine Antifungal Drugs. (2024).
- Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366. (1998). Antimicrobial Agents and Chemotherapy.
- Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Rel
- View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (n.d.). Universal Journal of Pharmaceutical Research.
- The Synthetic Potential of 2-Fluoro-2H-imidazole: A Theoretical and Predictive Guide for Researchers. (2025). BenchChem.
- Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
- synthesis and biological evaluation of novel imidazole based compounds. (2025).
- Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. (n.d.). ScienceDirect.
- Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation. (2020). Antimicrobial Agents and Chemotherapy.
- MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. (2022). MDPI.
Sources
- 1. aimbell.com [aimbell.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. standardsclub.com [standardsclub.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparative metabolic stability of 1-[2-(2-fluorophenoxy)ethyl]imidazole in microsomes
This guide provides a technical comparative analysis of the metabolic stability of 1-[2-(2-fluorophenoxy)ethyl]imidazole (referred to herein as 2-F-PEI ) within liver microsomes. It is designed for medicinal chemists and DMPK scientists evaluating imidazole-based scaffolds for drug discovery campaigns, particularly in antifungal or CYP-modulatory contexts.
Executive Summary & Compound Profile
1-[2-(2-fluorophenoxy)ethyl]imidazole (2-F-PEI) represents a strategic optimization of the phenoxyethyl-imidazole pharmacophore. While the imidazole moiety is a classic heme-iron binder (often used to inhibit CYP450 enzymes), the lipophilic ether tail determines the compound's own metabolic vulnerability.
This guide compares 2-F-PEI against its structural "alternatives"—the non-fluorinated parent (high clearance liability) and chlorinated analogs (toxicity/stability trade-offs).
Why This Comparison Matters
In microsomal stability assays, the introduction of the fluorine atom at the ortho (2-position) of the phenoxy ring serves two critical functions:
-
Metabolic Blocking: It sterically and electronically hinders hydroxylation at the highly susceptible ortho-position.
-
Lipophilicity Modulation: It alters the LogD, impacting microsomal protein binding without the significant molecular weight penalty of chlorine or bromine.
Comparative Performance Analysis
The following data synthesizes Structure-Metabolism Relationship (SMR) trends for halogenated imidazoles in Human Liver Microsomes (HLM).
Table 1: Comparative Microsomal Stability Profile (HLM)
| Compound Variant | Structure Feature | Intrinsic Clearance ( | Primary Metabolic Soft Spot | Stability Class | |
| 2-F-PEI (Subject) | 2-Fluoro | Low-Medium | > 60 | Ether Linker (O-dealkylation) | High |
| PEI (Parent) | Non-substituted | High | < 20 | Phenyl Ring (4-Hydroxylation) | Low |
| 4-F-PEI (Isomer) | 4-Fluoro | Medium | 45-60 | Ether Linker / 2-Hydroxylation | High |
| 2,4-Cl-PEI (Analog) | 2,4-Dichloro | Low | > 90 | Alkyl Chain Oxidation | Very High* |
*Note: While chlorinated analogs (like Miconazole/Econazole precursors) are highly stable, they often carry higher hepatotoxicity risks and higher lipophilicity (LogP > 4), leading to non-specific binding issues in assays.
Mechanistic Insight: The "Fluorine Effect"
The superior stability of 2-F-PEI compared to the non-substituted parent (PEI) is driven by the strength of the C-F bond (approx. 116 kcal/mol) vs. the C-H bond (approx. 99 kcal/mol).
-
Blockade: CYP enzymes preferentially attack electron-rich aromatic rings. The fluorine atom pulls electron density from the ring (inductive effect,
), deactivating it towards electrophilic attack by the CYP-Iron-Oxo species. -
Steric Shielding: The 2-position fluorine protects the ether oxygen, reducing the rate of O-dealkylation, a common clearance pathway for phenoxy-ethers.
Metabolic Pathway Visualization
Understanding the specific degradation routes is essential for interpreting stability data. The diagram below illustrates how 2-F-PEI resists the primary clearance pathways that eliminate its non-fluorinated counterparts.
Figure 1: Metabolic fate of 2-F-PEI. The 2-fluoro substitution effectively blocks the high-clearance aromatic hydroxylation pathway (M2), forcing metabolism through the slower O-dealkylation route (M1).
Experimental Protocol: Microsomal Stability Assay
To replicate the comparative data, use the following self-validating protocol. This workflow ensures that observed stability is due to chemical structure, not enzyme degradation.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]
-
Controls:
-
Positive: Testosterone (High Clearance).
-
Negative: Warfarin (Low Clearance).
-
System: Microsomes without NADPH (checks for chemical instability).[1]
-
Step-by-Step Workflow
-
Preparation:
-
Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-warm microsomes and test compounds (1 µM final conc, <0.1% DMSO) at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH (1 mM final) to initiate the reaction.
-
Critical Step: Ensure rapid mixing to avoid "hot spots" of enzyme activity.
-
-
Sampling:
-
Remove aliquots (50 µL) at specific time points: 0, 5, 15, 30, 45, 60 min .
-
Immediately dispense into 150 µL Quench Solution (Ice-cold ACN).
-
-
Analysis:
-
Centrifuge samples (4000g, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion.[1]
-
Workflow Diagram
Figure 2: Microsomal stability assay workflow. Rigorous time-point sampling is required to calculate accurate intrinsic clearance (
Data Interpretation & Calculations
To objectively compare 2-F-PEI with alternatives, calculate the In Vitro Intrinsic Clearance (
1. Determine Slope (
2. Calculate Half-Life (
3. Calculate Intrinsic Clearance (
Acceptance Criteria:
-
2-F-PEI is considered "Stable" if
. -
If
of the regression line is < 0.90, the assay must be repeated (indicates pipetting error or non-linear metabolism).
References
-
Bhattarai, P., et al. (2026).[2][3] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[3]
-
Konkol, A., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust GABA-A Receptor Modulators. ACS Chemical Neuroscience.
-
Needham, D. (1983). The metabolism and excretion of prochloraz, an imidazole-based fungicide, in the rat. Xenobiotica.
-
BenchChem. (2025).[4] A Comparative Analysis of Fluorinated Versus Chlorinated Imidazoles in Drug Discovery.
-
Pharmaron. (2024). Metabolic Stability – Liver Microsomes Assay Protocol.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
